molecular formula C5H11NO3 B14700780 Pentan-2-yl nitrate CAS No. 21981-48-6

Pentan-2-yl nitrate

Cat. No.: B14700780
CAS No.: 21981-48-6
M. Wt: 133.15 g/mol
InChI Key: RWRBSYOTDDOXKC-UHFFFAOYSA-N
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Description

Pentan-2-yl nitrate is an organic compound with the molecular formula C5H11NO3. It is a nitrate ester derived from pentan-2-ol. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentan-2-yl nitrate can be synthesized through the nitration of pentan-2-ol. The process involves the reaction of pentan-2-ol with a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction typically occurs at low temperatures to prevent decomposition and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and safety of the production process. The raw materials, including pentan-2-ol and nitric acid, are fed into the reactor, where the nitration reaction takes place. The product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Pentan-2-yl nitrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro compounds.

    Reduction: It can be reduced to form amines or other reduced nitrogen compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Nitroalkanes or nitroalcohols.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted organic compounds depending on the nucleophile used.

Scientific Research Applications

Pentan-2-yl nitrate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of nitro compounds and other nitrogen-containing molecules.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of pentan-2-yl nitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The nitrate group in this compound undergoes reduction to release NO, which then interacts with molecular targets such as guanylate cyclase, leading to the activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pentan-2-ol: The parent alcohol from which pentan-2-yl nitrate is derived.

    Pentan-2-one: A ketone with similar carbon chain length but different functional group.

    Pentan-2-yl acetate: An ester with similar structure but different functional group.

Uniqueness

This compound is unique due to its nitrate ester functional group, which imparts distinct chemical reactivity and potential biological activity. Unlike its parent alcohol or other similar compounds, this compound can release nitric oxide, making it valuable in both chemical synthesis and biological research.

Properties

CAS No.

21981-48-6

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

pentan-2-yl nitrate

InChI

InChI=1S/C5H11NO3/c1-3-4-5(2)9-6(7)8/h5H,3-4H2,1-2H3

InChI Key

RWRBSYOTDDOXKC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)O[N+](=O)[O-]

Origin of Product

United States

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